

# Synonyms for Peldesine dihydrochloride (e.g., BCX 34 dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Peldesine dihydrochloride

Cat. No.: B8137014

Get Quote

# An In-Depth Technical Guide to Peldesine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

## **Core Synonyms and Identifiers**

**Peldesine dihydrochloride** is a potent, selective inhibitor of purine nucleoside phosphorylase (PNP). It is also widely known by its investigational name, BCX 34 dihydrochloride. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing in research and development.

| Identifier Type   | Identifier                                                                                      |
|-------------------|-------------------------------------------------------------------------------------------------|
| Common Name       | Peldesine dihydrochloride                                                                       |
| Synonym           | BCX 34 dihydrochloride                                                                          |
| IUPAC Name        | 2-amino-7-(pyridin-3-ylmethyl)-1,5-dihydro-4H-<br>pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
| CAS Number        | 133432-71-0 (for Peldesine)                                                                     |
| Molecular Formula | C12H11N5O · 2HCl                                                                                |
| Molecular Weight  | 314.17 g/mol                                                                                    |



## **Mechanism of Action: Targeting T-Cell Proliferation**

Peldesine is a purine analogue that acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1] In T-lymphocytes, the inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo).[2] This excess dGuo is then phosphorylated by deoxyguanosine kinase to form deoxyguanosine triphosphate (dGTP).[3] The elevated intracellular concentrations of dGTP are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death) of the T-cells.[2][3] This selective action on T-lymphocytes makes Peldesine a targeted immunosuppressive and antineoplastic agent.[4]

## Signaling Pathway of Peldesine-Induced T-Cell Apoptosis





Click to download full resolution via product page

Caption: Mechanism of Peldesine-induced T-cell apoptosis.



## **Quantitative Data**

The following tables summarize key quantitative data for **Peldesine dihydrochloride** from preclinical and clinical studies.

**Table 1: In Vitro Inhibitory Activity** 



| Target                                   | System                                                                       | IC50       | Reference |
|------------------------------------------|------------------------------------------------------------------------------|------------|-----------|
| Purine Nucleoside<br>Phosphorylase (PNP) | Human Red Blood<br>Cells                                                     | 36 nM      | [3]       |
| Purine Nucleoside<br>Phosphorylase (PNP) | Rat Red Blood Cells                                                          | 5 nM       | [3]       |
| Purine Nucleoside<br>Phosphorylase (PNP) | Mouse Red Blood<br>Cells                                                     | 32 nM      | [3]       |
| T-Cell Proliferation                     | Human CCRF-CEM T-cells (with deoxyguanosine)                                 | 0.57 μΜ    | [3]       |
| T-Cell Proliferation                     | Human Peripheral<br>Blood Mononuclear<br>Cells (PBMCs) -<br>OKT3 stimulated  | 0.7 - 4 μΜ | [2]       |
| T-Cell Proliferation                     | Human Peripheral Blood Mononuclear Cells (PBMCs) - Tetanus toxoid stimulated | 0.7 - 4 μΜ | [2]       |
| T-Cell Proliferation                     | Human Peripheral Blood Mononuclear Cells (PBMCs) - Mixed lymphocyte reaction | 0.7 - 4 μΜ | [2]       |
| T-Cell Proliferation                     | Human Peripheral<br>Blood Mononuclear<br>Cells (PBMCs) - IL-2<br>stimulated  | 14.6 μΜ    | [2]       |
| T-Cell Proliferation                     | Purified Human T-<br>Cells - IL-2 stimulated                                 | 0.62 μΜ    | [2]       |
| T-Cell Proliferation                     | Purified Human CD4+<br>T-Cells - IL-2                                        | 0.24 μΜ    | [2]       |



|                      | stimulated                                          |         |     |
|----------------------|-----------------------------------------------------|---------|-----|
| T-Cell Proliferation | Purified Human CD8+<br>T-Cells - IL-2<br>stimulated | 0.62 μΜ | [2] |

**Table 2: Pharmacokinetic Parameters in Healthy** 

**Volunteers (Single Oral Dose)** 

| Parameter                          | Value                 | Reference |
|------------------------------------|-----------------------|-----------|
| Terminal Half-life (t½)            | 3.5 ± 1.0 hours       | [5]       |
| Absolute Bioavailability           | ~51%                  | [5]       |
| Urinary Excretion (24h, unchanged) | ~82% of absorbed dose | [5]       |

# Table 3: Phase III Clinical Trial Results (Topical Peldesine 1% Cream in Cutaneous T-Cell Lymphoma)

| Endpoint                 | Peldesine<br>(BCX-34)<br>Group | Placebo<br>(Vehicle Cream)<br>Group | P-value | Reference | - |
|--------------------------|--------------------------------|-------------------------------------|---------|-----------|---|
| Overall<br>Response Rate | 28% (12/43<br>patients)        | 24% (11/46<br>patients)             | 0.677   |           |   |

Note: The study concluded that 1% Peldesine cream was not significantly more effective than the vehicle cream.

### **Experimental Protocols**

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of Peldesine's properties.

## Protocol 1: Purine Nucleoside Phosphorylase (PNP) Activity Assay

### Foundational & Exploratory





This protocol outlines a general method for determining the inhibitory activity of Peldesine on PNP.

Objective: To quantify the enzymatic activity of PNP in the presence and absence of Peldesine.

#### Materials:

- Purified PNP enzyme
- Inosine (substrate)
- Phosphate buffer
- Peldesine dihydrochloride (test inhibitor)
- Xanthine oxidase
- · Amplex Red reagent
- Horseradish peroxidase
- Microplate reader

#### Methodology:

- Prepare a reaction buffer containing phosphate buffer and xanthine oxidase.
- Add varying concentrations of **Peldesine dihydrochloride** to the wells of a microplate.
- Add the purified PNP enzyme to each well and incubate briefly.
- Initiate the reaction by adding the substrate, inosine.
- The reaction (conversion of inosine to hypoxanthine and ribose-1-phosphate) is coupled with the oxidation of hypoxanthine by xanthine oxidase, which produces hydrogen peroxide.
- The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with Amplex Red to generate the fluorescent product, resorufin.



- Monitor the increase in fluorescence over time using a microplate reader.
- Calculate the rate of reaction for each concentration of Peldesine.
- Determine the IC<sub>50</sub> value by plotting the reaction rates against the logarithm of the inhibitor concentration.

## **Experimental Workflow: PNP Inhibition Assay**



Click to download full resolution via product page

Caption: Workflow for a PNP enzymatic activity assay.

### **Protocol 2: T-Cell Proliferation Assay (CFSE-Based)**



This protocol describes a method to assess the effect of Peldesine on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Objective: To measure the inhibition of T-cell proliferation by Peldesine.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) or purified T-cells
- RPMI-1640 medium supplemented with fetal bovine serum
- T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Peldesine dihydrochloride
- Flow cytometer

#### Methodology:

- Isolate PBMCs or T-cells from whole blood.
- Label the cells with CFSE, a fluorescent dye that covalently binds to intracellular proteins.
- Wash the cells to remove excess CFSE.
- Culture the CFSE-labeled cells in RPMI-1640 medium.
- Add varying concentrations of Peldesine dihydrochloride to the cell cultures.
- Stimulate T-cell proliferation by adding a mitogen (e.g., PHA).
- Incubate the cells for 3-5 days.
- Harvest the cells and analyze by flow cytometry.
- As cells divide, the CFSE fluorescence intensity is halved in daughter cells. The reduction in fluorescence is proportional to the number of cell divisions.



 Quantify the percentage of proliferating cells and the number of cell divisions in the presence of different concentrations of Peldesine to determine its inhibitory effect.

## **Logical Relationship: T-Cell Proliferation Assay**



Click to download full resolution via product page

Caption: Logical flow of a CFSE-based T-cell proliferation assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel purine nucleoside phosphorylase inhibitor, BCX-34, on activation and proliferation of normal human lymphoid cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro pharmacologic activity of the purine nucleoside phosphorylase inhibitor BCX-34: the role of GTP and dGTP PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCX-34: a novel T-cell selective immunosuppressant: purine nucleoside phosphorylase (PNP) inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms for Peldesine dihydrochloride (e.g., BCX 34 dihydrochloride)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8137014#synonyms-for-peldesine-dihydrochloride-e-g-bcx-34-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com